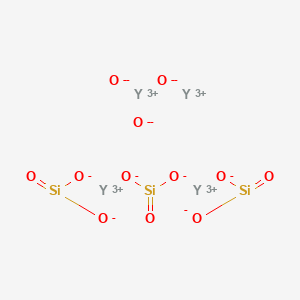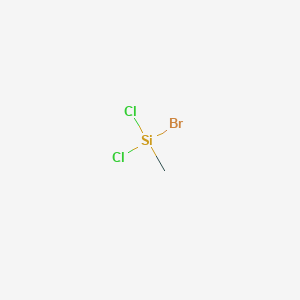
C.I. Disperse yellow 64
Vue d'ensemble
Description
C.I. Disperse Yellow 64, also known as 2-(4-bromo-3-hydroxy-2-quinolyl)-1,3-indandione, is a bright yellow powder . It is used in the short-process dyeing and finishing process of polyester/nylon viscose fabric . It is also known by other names such as Solvent Yellow 176, Dianix Yellow F 3G-E, and Navilene Yellow 3G .
Synthesis Analysis
A high-safety synthesis process of Disperse Yellow 64 has been disclosed . The process involves adding a measured amount of concentrated sulfuric acid into a reaction container, adding Disperse Yellow 54 while stirring, then dripping hydrobromic acid, and after finishing dripping, introducing ozone to perform bromination reaction while keeping the temperature of a reaction system at 30-70 ℃ .Molecular Structure Analysis
The molecular formula of C.I. Disperse Yellow 64 is C18 H10 Br N O3 . It contains a total of 36 bonds; 26 non-H bonds, 19 multiple bonds, 1 rotatable bond, 2 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 2 aromatic ketones, 1 aromatic hydroxyl, and 1 Pyridine .Physical And Chemical Properties Analysis
C.I. Disperse Yellow 64 is an orange-yellow powder . It is soluble in sulfuric acid, acetone, and pyridine, soluble in ethanol, and insoluble in water . Its molecular weight is 368.18 .Applications De Recherche Scientifique
Textile Dyeing
C.I. Disperse Yellow 64 is primarily used in the textile industry for dyeing synthetic fibers . It is especially effective for coloring polyester and nylon materials due to its sublimation characteristics. The dye exhibits good lightfastness and washfastness, making it suitable for fabrics subjected to outdoor exposure and frequent laundering.
High-Performance Liquid Chromatography (HPLC)
In analytical chemistry, C.I. Disperse Yellow 64 can be analyzed using reverse phase HPLC methods . The conditions involve a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid for mass spectrometry compatibility. This application is crucial for quality control and research in dye formulation.
Biological Research
C.I. Disperse Yellow 64 finds applications in biological research where dyes can be used to stain cells or tissues . Some disperse dyes have an affinity for cell membranes, aiding in the visualization of cellular structures during microscopic examination.
Environmental Studies
Environmental scientists use C.I. Disperse Yellow 64 to study the impact of synthetic dyes on aquatic ecosystems . The dye’s stability and resistance to degradation make it a persistent compound in water bodies, thus serving as a marker for industrial pollution and its effects on the environment.
Material Science
In material science, C.I. Disperse Yellow 64 is used in the development of colorfast materials for various applications . Its properties are beneficial for creating materials that require long-term color retention under various physical and chemical conditions.
Industrial Processes
C.I. Disperse Yellow 64 is involved in the manufacture of dye intermediates and other industrial dyes . It serves as a component in the synthesis of complex dyes and pigments for industrial applications beyond textiles, such as inks, plastics, and coatings.
Printing Technologies
The dye is applicable in printing technologies, particularly in the inkjet printing of synthetic fabrics . It is part of the formulation for disperse dye inks used in digital printing, which requires dyes that can sublimate and penetrate polyester fibers effectively.
Analytical Chemistry
C.I. Disperse Yellow 64 is also a subject of study in analytical chemistry, where it is used to develop new methods for dye analysis and separation . Its unique properties challenge chemists to create more efficient and sensitive analytical techniques.
Mécanisme D'action
Target of Action
C.I. Disperse Yellow 64 is primarily used as a dye in the textile industry . Its primary targets are synthetic fibers such as polyester and polyamide . The dye imparts a bright yellow color to these fibers .
Mode of Action
The mode of action of C.I. Disperse Yellow 64 involves the dispersion of the dye in water or solvent to form a stable system . The dye molecules penetrate the fibers and bind to them, resulting in a change in the color of the fibers .
Biochemical Pathways
The biochemical pathways involved in the action of CIIt is known that the dyeing process involves the diffusion of dye molecules into the fibers and their subsequent binding . This process may be influenced by various factors, including the chemical structure of the dye, the properties of the fibers, and the conditions of the dyeing process .
Pharmacokinetics
The dye is designed to have good solubility and stability to ensure effective dispersion and binding to fibers .
Result of Action
The result of the action of C.I. Disperse Yellow 64 is the imparting of a bright yellow color to synthetic fibers . The dye molecules bind to the fibers, changing their color without significantly affecting their physical properties .
Action Environment
The action of C.I. Disperse Yellow 64 is influenced by various environmental factors. The temperature, pH, and composition of the dye bath can affect the dispersion of the dye and its binding to fibers . Additionally, the type of fiber and its properties can also influence the efficacy and stability of the dye .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBLPJWQXDCAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044503 | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10319-14-9, 12223-86-8 | |
| Record name | Disperse Yellow 64 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10319-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















